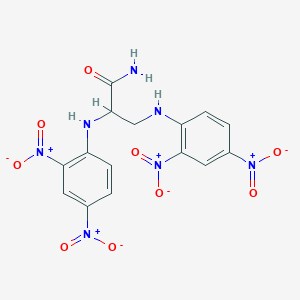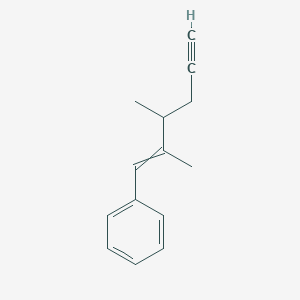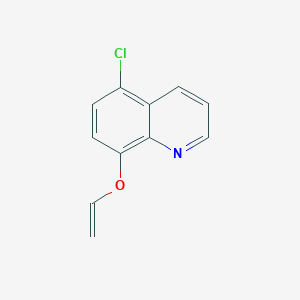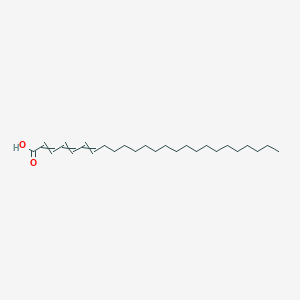
Pentacosa-2,4,6-trienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentacosa-2,4,6-trienoic acid is a polyunsaturated fatty acid with a unique structure characterized by three conjugated double bonds at positions 2, 4, and 6. This compound belongs to the class of trienoic acids, which are known for their significant roles in various biological processes and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pentacosa-2,4,6-trienoic acid typically involves the use of conjugated trienoic fatty acids as starting materials. One common method is the acid-catalyzed methylester preparation, which can be performed using reagents such as sodium methoxide/methanol or tetramethylguanidine/methanol . These methods are efficient in preventing artificial isomerization and the formation of byproducts.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as plant seed oils. The use of boron reagents in Suzuki–Miyaura coupling reactions has also been explored for the large-scale synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Pentacosa-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound make it susceptible to oxidation, leading to the formation of epoxides and peroxides.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters and amides.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and alcohols or amines for substitution reactions. The reaction conditions vary depending on the desired product, with temperature and pressure being critical factors .
Major Products Formed
The major products formed from these reactions include epoxides, peroxides, saturated fatty acids, esters, and amides. These products have diverse applications in various industries .
Wissenschaftliche Forschungsanwendungen
Pentacosa-2,4,6-trienoic acid has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound plays a role in the study of lipid metabolism and membrane biology.
Medicine: Research has shown its potential in targeting specific molecular pathways, such as the activation of peroxisome proliferator-activated receptor gamma (PPARγ), which has implications in cancer treatment
Industry: It is used in the production of bio-based materials and as an additive in lubricants and cosmetics.
Wirkmechanismus
The mechanism of action of pentacosa-2,4,6-trienoic acid involves its interaction with molecular targets such as PPARγ. By activating this receptor, the compound can modulate gene expression and influence various cellular processes, including lipid metabolism and inflammation . The pathways involved include the regulation of oxidative stress and the epithelial–mesenchymal transition process in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to pentacosa-2,4,6-trienoic acid include:
Undeca-2,4,6-trienoic acid: A medium-chain fatty acid with similar structural features.
Hepta-2,4,6-trienoic acid: Another trienoic acid with a shorter carbon chain.
Uniqueness
This compound is unique due to its longer carbon chain and the presence of three conjugated double bonds, which confer distinct chemical and biological properties. Its ability to activate PPARγ and its applications in various fields highlight its significance compared to other trienoic acids .
Eigenschaften
CAS-Nummer |
116127-16-3 |
|---|---|
Molekularformel |
C25H44O2 |
Molekulargewicht |
376.6 g/mol |
IUPAC-Name |
pentacosa-2,4,6-trienoic acid |
InChI |
InChI=1S/C25H44O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h19-24H,2-18H2,1H3,(H,26,27) |
InChI-Schlüssel |
SUOFYLSGRHWWRU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC=CC=CC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


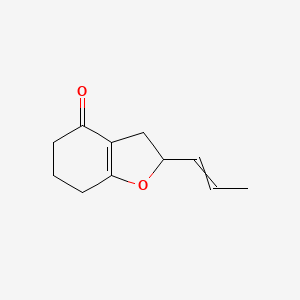

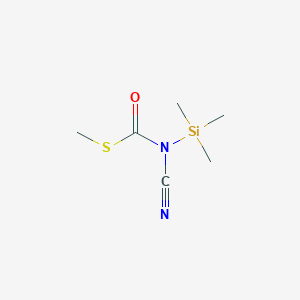
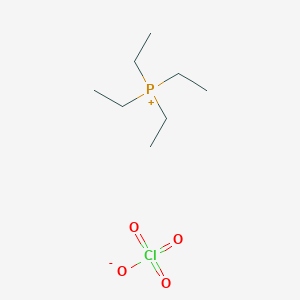


![Dioctyl [18-(dimethylamino)octadecyl]phosphonate](/img/structure/B14312977.png)
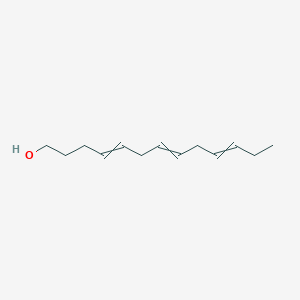
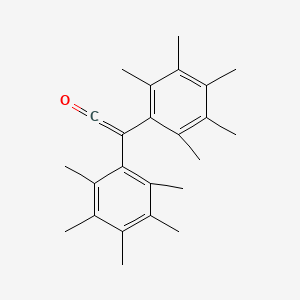
![3-[(2-Bromonaphthalen-1-yl)oxy]propane-1,2-diol](/img/structure/B14312989.png)

